4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid, also known as BZL101, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. BZL101 belongs to a class of compounds called the benzoylphenylureas, which are known to inhibit the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid is not fully understood. However, it is believed to work by inhibiting the activity of the proteasome, a complex of enzymes that is responsible for degrading proteins in cells. Inhibition of the proteasome leads to the accumulation of damaged proteins and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the growth of blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid in lab experiments is its broad-spectrum anticancer activity. 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to be effective against a wide range of cancer cell lines, which makes it a useful tool for studying the mechanisms of cancer cell growth and survival.
One limitation of using 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture. Additionally, 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to have some toxicity to normal cells, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid. One area of interest is the development of new formulations of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid that improve its solubility and reduce its toxicity to normal cells. Another area of interest is the combination of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid with other anticancer agents to improve its efficacy and reduce the likelihood of drug resistance.
In addition, there is growing interest in the use of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid as a tool for studying the role of the proteasome in cancer cell growth and survival. Further research in this area could lead to the development of new therapies that target the proteasome and improve outcomes for patients with cancer.
Métodos De Síntesis
The synthesis of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminobenzophenone in the presence of a reducing agent, such as iron powder or tin(II) chloride. The resulting intermediate is then reacted with ethyl acetoacetate to form 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid.
Aplicaciones Científicas De Investigación
4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been extensively studied for its anticancer properties. In preclinical studies, 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In clinical studies, 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been tested in patients with advanced solid tumors, including breast, ovarian, and prostate cancer. In a phase I clinical trial, 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid was found to be well-tolerated and showed promising antitumor activity.
Propiedades
IUPAC Name |
(E)-4-(4-benzamido-3-chloroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-13-10-12(19-15(21)8-9-16(22)23)6-7-14(13)20-17(24)11-4-2-1-3-5-11/h1-10H,(H,19,21)(H,20,24)(H,22,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOSIEGOSCOCFJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.